molecular formula C15H19BF4NP B12056441 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate

Cat. No.: B12056441
M. Wt: 331.10 g/mol
InChI Key: DQEGSBMYLPJDIY-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, in coupling reactions, the products are often biaryl compounds or other complex organic molecules .

Mechanism of Action

The mechanism by which 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another commonly used ligand in coupling reactions.

    2-(Diphenylphosphino)benzoic acid: Used in similar applications but has different steric and electronic properties.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in various catalytic processes

Uniqueness

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain coupling reactions, offering advantages in terms of reaction rates and selectivity .

Properties

Molecular Formula

C15H19BF4NP

Molecular Weight

331.10 g/mol

IUPAC Name

3-diphenylphosphanylpropylazanium;tetrafluoroborate

InChI

InChI=1S/C15H18NP.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13,16H2;/q;-1/p+1

InChI Key

DQEGSBMYLPJDIY-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCC[NH3+])C2=CC=CC=C2

Origin of Product

United States

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